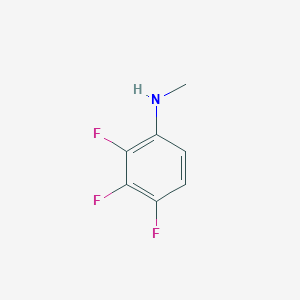
2,3,4-Trifluoro-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trifluoro-N-methylaniline is an organic compound with the molecular formula C7H6F3N It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 4 positions, and the amino group is substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trifluoro-N-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as 2,3,4-trifluoronitrobenzene, followed by reduction of the nitro group to an amine. The reaction conditions typically involve the use of reducing agents like hydrogen gas in the presence of a palladium catalyst or chemical reductants such as iron powder in acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration of fluorobenzene derivatives followed by catalytic hydrogenation. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Trifluoro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction typically produces amines .
Applications De Recherche Scientifique
2,3,4-Trifluoro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.
Mécanisme D'action
The mechanism of action of 2,3,4-Trifluoro-N-methylaniline and its derivatives involves interactions with various molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This can lead to inhibition of specific enzymes or receptors, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)aniline: Similar in structure but with the trifluoromethyl group at the para position.
3,5-Bis(trifluoromethyl)aniline: Contains two trifluoromethyl groups at the meta positions.
2-(Trifluoromethyl)aniline: Has a single trifluoromethyl group at the ortho position.
Uniqueness
2,3,4-Trifluoro-N-methylaniline is unique due to the specific positioning of the trifluoromethyl groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can lead to distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C7H6F3N |
|---|---|
Poids moléculaire |
161.12 g/mol |
Nom IUPAC |
2,3,4-trifluoro-N-methylaniline |
InChI |
InChI=1S/C7H6F3N/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,11H,1H3 |
Clé InChI |
XTUWTPWTMLHWQF-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C(=C(C=C1)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



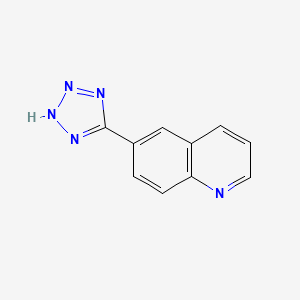

![2-[(Tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13563254.png)
![1-t-Butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine](/img/structure/B13563260.png)

![6-(4-Ethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B13563270.png)
![4-[6-Methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B13563272.png)
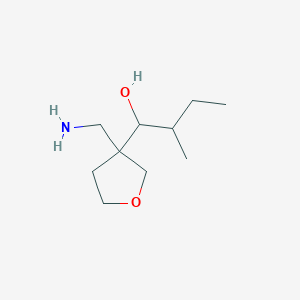
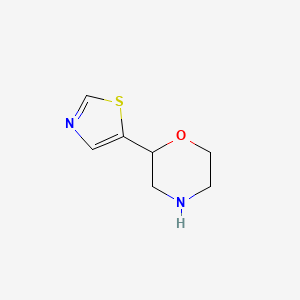
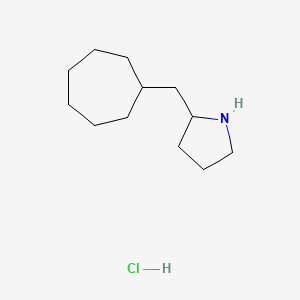
![3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13563292.png)
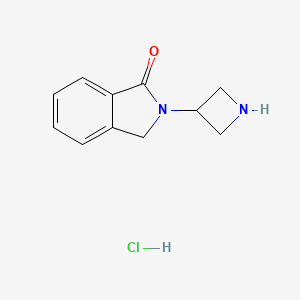
![2'-(propan-2-yl)-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol](/img/structure/B13563322.png)
